Malic Enzyme inhibitor ME1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Malic enzyme inhibitor ME1 is a specific inhibitor of the enzyme malic enzyme 1. Malic enzyme 1 is a cytosolic, NADP-dependent enzyme that catalyzes the conversion of malate to pyruvate while generating NADPH from NADP . This enzyme plays a crucial role in lipid and cholesterol biosynthesis and is involved in various metabolic pathways . This compound has been identified as a potential therapeutic agent due to its ability to disrupt cellular metabolism and inhibit cancer cell growth .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of malic enzyme inhibitor ME1 involves fragment-based drug discovery methods. Researchers use molecular dynamic simulation and molecular docking to identify fragments that interact with the binding site of NADP . These fragments are then optimized to create a potent inhibitor. The synthetic route typically involves the following steps:

- Identification of fragments through virtual screening.

- Optimization of fragments to enhance binding affinity and selectivity.

- Synthesis of the optimized inhibitor using standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the optimized synthetic route. The process includes:

- Large-scale virtual screening to identify potential fragments.

- Optimization and synthesis of the inhibitor in bulk quantities.

- Purification and quality control to ensure the inhibitor’s efficacy and safety.

化学反应分析

Types of Reactions

Malic enzyme inhibitor ME1 undergoes various chemical reactions, including:

Oxidation: The inhibitor can undergo oxidation reactions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert the inhibitor into reduced forms.

Substitution: The inhibitor can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying degrees of activity and selectivity.

科学研究应用

Malic enzyme inhibitor ME1 has several scientific research applications, including:

Chemistry: Used as a tool to study the role of malic enzyme 1 in metabolic pathways and to develop new inhibitors.

Industry: Used in the development of new drugs targeting metabolic pathways and in the production of NADPH-dependent enzymes.

作用机制

Malic enzyme inhibitor ME1 exerts its effects by binding to a novel allosteric site on malic enzyme 1, outside the active site . This binding inhibits the enzyme’s activity in the presence of its substrates NADP and malate . The inhibition of malic enzyme 1 disrupts the production of NADPH and pyruvate, leading to oxidative stress, apoptosis, or cellular senescence in cancer cells . The molecular targets and pathways involved include the NADPH network and metabolic pathways related to lipid and cholesterol biosynthesis .

相似化合物的比较

Similar Compounds

Malic enzyme 2 inhibitors: These inhibitors target the mitochondrial NAD(P)-dependent malic enzyme 2.

Malic enzyme 3 inhibitors: These inhibitors target the mitochondrial NADP-dependent malic enzyme 3.

Uniqueness

Malic enzyme inhibitor ME1 is unique due to its high selectivity for malic enzyme 1 compared to malic enzyme 2 and malic enzyme 3 . This selectivity allows for targeted inhibition of malic enzyme 1 without affecting the other isoforms, making it a promising therapeutic agent for cancer treatment .

生物活性

Malic enzyme 1 (ME1) is a cytosolic enzyme that plays a critical role in cellular metabolism by catalyzing the conversion of malate to pyruvate, producing NADPH in the process. This enzyme is increasingly recognized for its involvement in various biological activities, particularly in cancer biology, metabolic syndrome, and obesity. This article explores the biological activity of ME1, focusing on its implications in cancer, metabolic pathways, and potential therapeutic targets.

Overview of Malic Enzyme 1 (ME1)

ME1 is part of a family of malic enzymes that includes ME2 and ME3. It is primarily located in the cytosol and is involved in key metabolic processes:

- Catalytic Function : Converts malate to pyruvate while generating NADPH.

- Role in Lipid Metabolism : Provides NADPH necessary for fatty acid and cholesterol biosynthesis.

- Association with Cancer : Regulates pathways linked to cell proliferation and survival, making it a target for cancer therapies.

Biological Activity in Cancer

Recent studies have highlighted the pro-oncogenic role of ME1 across various epithelial cancers. Inhibition of ME1 activity has been shown to reduce tumor cell proliferation, migration, and induce apoptosis.

Key Findings

- Inhibition Effects : Knockdown of ME1 expression or pharmacological inhibition leads to decreased proliferation and increased oxidative stress within tumor cells .

- Mechanistic Insights : Elevated intracellular NADPH levels from ME1 activity may suppress apoptosis, contributing to tumor survival .

1. ME1 in Epithelial Cancers

Research has documented the role of ME1 in promoting epithelial-to-mesenchymal transition (EMT), a critical step in cancer metastasis. Inhibition studies using specific ME1 inhibitors demonstrated significant reductions in cell migration and invasiveness in vitro.

| Study | Findings |

|---|---|

| Lega & Lipscombe (2020) | Inhibition of ME1 reduced proliferation and migration in cancer cell lines. |

| Al-Dwairi et al. (2023) | ME1 knockout mice showed decreased tumorigenesis in models of colorectal cancer. |

2. Metabolic Effects

ME1's role extends beyond cancer; it significantly influences metabolic disorders such as obesity and type 2 diabetes. Studies indicate that high-fat diets increase ME1 expression, leading to enhanced lipogenesis and adiposity.

| Study | Findings |

|---|---|

| Al-Dwairi et al. (2023) | High-fat diet induced obesity was countered by mutations in the ME1 gene, highlighting its role in fat metabolism. |

| Yu et al. (2020) | Increased expression of ME1 correlates with elevated progesterone levels and altered adipose tissue profiles. |

Therapeutic Implications

Given its central role in cancer metabolism, targeting ME1 presents a promising therapeutic strategy:

- Inhibitors : Compounds such as JW74 have shown efficacy in reducing tumor cell viability by specifically inhibiting ME1 activity .

- Potential Applications : Targeting the NADPH production pathway via ME1 inhibition could enhance the effectiveness of existing cancer therapies by promoting oxidative stress within tumor cells .

属性

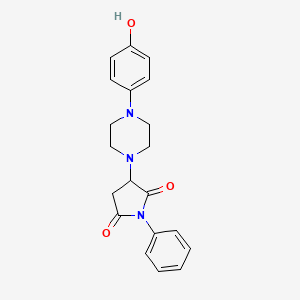

IUPAC Name |

3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-17-8-6-15(7-9-17)21-10-12-22(13-11-21)18-14-19(25)23(20(18)26)16-4-2-1-3-5-16/h1-9,18,24H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFJQFJFFVLMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。